1-(2,3-Dichlorophenyl)ethane-1,2-diamine
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Overview
Description
1-(2,3-Dichlorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine typically involves the reaction of 2,3-dichlorobenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,3-Dichlorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine without the dichlorophenyl group.
1-(2,4-Dichlorophenyl)ethane-1,2-diamine: Similar structure but with chlorine atoms at different positions on the phenyl ring.
1-(2,3-Dichlorophenyl)ethane-1,2-diamine hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to the presence of the dichlorophenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H10Cl2N2 |
---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2 |
InChI Key |
OOXAINRQIVQQDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CN)N |
Origin of Product |
United States |
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